Theophylline-8-butyric acid

Bioconjugation Immunoassay development Hapten design

Researchers requiring a reactive handle for theophylline immunoassay development face a critical gap: standard theophylline analogs lack a carboxyl group for covalent coupling. Theophylline-8-butyric acid solves this with a terminal carboxylic acid at the 8-position, enabling carbodiimide-mediated conjugation to BSA, KLH, or amine-functionalized solid supports. This hapten is validated for RIA tracer development (¹²⁵I-labeled) and ELISA coating antigen production. • Enables covalent bioconjugation unavailable with theophylline, caffeine, or 8-phenyltheophylline • Validated in peer-reviewed immunoassay protocols (RIA correlation coefficient 0.961) • Bulk quantities available; request a quote for custom packaging.

Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
CAS No. 5438-71-1
Cat. No. B1593622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheophylline-8-butyric acid
CAS5438-71-1
Molecular FormulaC11H14N4O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCC(=O)O
InChIInChI=1S/C11H14N4O4/c1-14-9-8(10(18)15(2)11(14)19)12-6(13-9)4-3-5-7(16)17/h3-5H2,1-2H3,(H,12,13)(H,16,17)
InChIKeyNGBYKZGOXFIONW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Theophylline-8-butyric Acid (CAS 5438-71-1): Core Properties, Structural Identity, and Procurement-Relevant Specifications


Theophylline-8-butyric acid (CAS 5438-71-1), systematically named 8-(3-carboxypropyl)-1,3-dimethylxanthine, is a synthetically modified xanthine derivative with a molecular formula of C₁₁H₁₄N₄O₄ and a molecular weight of 266.25 g/mol [1]. The compound comprises a theophylline core (1,3-dimethylxanthine) bearing a butyric acid side chain attached at the 8-position of the purine ring, resulting in a terminal carboxylic acid moiety [2]. Computed physicochemical descriptors include an XLogP3 value of 0.1, two hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds [1]. This structural modification confers a distinct polarity and hydrophilicity compared to the parent compound theophylline, as well as a unique chemical functionality absent in other theophylline derivatives that lack a free carboxylic acid group . The compound is commercially available from major chemical suppliers and is primarily utilized as a biochemical reagent for conjugation and assay development, rather than as a direct therapeutic agent .

Why In-Class Xanthine Derivatives Cannot Substitute for Theophylline-8-butyric Acid in Bioconjugation and Assay Workflows


Within the broader class of xanthine derivatives and theophylline analogs, simple potency or receptor affinity metrics are inadequate for determining interchangeability. Theophylline-8-butyric acid possesses a terminal carboxylic acid group at the 8-position, a chemical handle that is absent in the vast majority of comparator compounds such as theophylline (CAS 58-55-9), caffeine (CAS 58-08-2), 8-phenyltheophylline, and 8-cyclopentyltheophylline [1]. This functional group is the singular prerequisite for the compound's principal application: the covalent conjugation to carrier proteins, enzymes, or solid supports for immunoassay and biochemical probe development [2]. Substituting theophylline-8-butyric acid with a non-carboxylated analog—even a potent adenosine receptor antagonist like 8-cyclopentyltheophylline—would result in total failure of the intended covalent coupling chemistry, as the essential nucleophilic amine-reactive moiety is absent [3]. Consequently, selection criteria must prioritize the presence of the reactive carboxylic acid handle over traditional pharmacodynamic parameters, as the latter are irrelevant to the compound's intended utility as a hapten or bioconjugation reagent [2].

Quantitative Evidence Guide: Verifiable Differentiation of Theophylline-8-butyric Acid Against Closest Comparators


Terminal Carboxylic Acid Functionality Enables Covalent Bioconjugation, Absent in Theophylline and 8-Substituted Analogs

Theophylline-8-butyric acid possesses a terminal carboxylic acid moiety (-COOH) that is absent in theophylline (CAS 58-55-9), 8-phenyltheophylline, and 8-cyclopentyltheophylline [1]. This functional group enables the compound to react with free amino groups of proteins in aqueous media to form stable amide bonds, a reaction central to its utility in biochemical assays and immunoassays [2]. Theophylline itself lacks any reactive group suitable for covalent coupling, while 8-phenyltheophylline and 8-cyclopentyltheophylline possess only hydrophobic aromatic or cycloalkyl substituents at the 8-position, rendering them chemically inert for bioconjugation purposes [3].

Bioconjugation Immunoassay development Hapten design

Increased Hydrophilicity (XLogP3 = 0.1) Relative to Theophylline (XLogP3 = -1.04) Enhances Aqueous Solubility for Conjugation Reactions

Theophylline-8-butyric acid exhibits a computed XLogP3 value of 0.1, compared to -1.04 for theophylline [1]. This ~1.1 log unit increase in lipophilicity is attributed to the butyric acid side chain, which introduces additional hydrophobic carbon atoms while maintaining a polar terminal carboxylate [2]. The presence of the carboxypropyl group at the 8-position influences solubility and biological activity, conferring enhanced hydrophilicity compared to fully hydrophobic 8-substituted analogs such as 8-phenyltheophylline and 8-cyclopentyltheophylline .

Physicochemical characterization Solubility Bioconjugation

Validated Utility in Radioimmunoassay Development for Theophylline Therapeutic Monitoring

Theophylline-8-butyric acid has been successfully utilized as a hapten precursor for the development of a radioimmunoassay (RIA) for therapeutic monitoring of theophylline [1]. The compound was conjugated to tyrosine methyl ester via its carboxylic acid group and subsequently radiolabeled with ¹²⁵I, achieving a correlation coefficient of 0.961 (n=9) when compared to commercial RIA kits [1]. This application is unattainable with theophylline itself, which lacks the requisite functional group for covalent attachment to the radiolabeling moiety [1].

Radioimmunoassay Therapeutic drug monitoring Tracer design

Storage Stability Specifications: Requires Refrigeration (2-8°C), Contrasting with Ambient-Stable Solid Analogs

Theophylline-8-butyric acid requires storage at 2-8°C for long-term stability, according to supplier technical datasheets [1]. This refrigerated storage requirement distinguishes it from more chemically robust theophylline analogs such as theophylline itself and 8-phenyltheophylline, which are typically stored at room temperature as stable solids [2]. The increased thermal sensitivity is likely attributable to the carboxylic acid side chain and potential for lactam formation or hydrolysis under ambient conditions .

Storage conditions Stability Procurement logistics

Validated Research and Industrial Application Scenarios for Theophylline-8-butyric Acid Procurement


Generation of Theophylline-Protein Conjugates for Immunoassay Development

Theophylline-8-butyric acid is the preferred starting material for preparing theophylline-protein conjugates used as immunogens in antibody production or as coating antigens in ELISA formats. The terminal carboxylic acid enables efficient carbodiimide-mediated coupling to carrier proteins such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) under mild aqueous conditions [1]. This application directly leverages the compound's unique reactive handle, which is absent in non-carboxylated theophylline analogs [2].

Synthesis of ¹²⁵I-Labeled Tracers for Theophylline Radioimmunoassay (RIA)

As demonstrated by Bhalla et al. (1994), theophylline-8-butyric acid can be conjugated to tyrosine methyl ester and subsequently radioiodinated with ¹²⁵I to produce high-specific-activity tracers for therapeutic drug monitoring RIA [3]. The validated assay achieved a correlation coefficient of 0.961 (n=9) against commercial kits, confirming the compound's suitability for diagnostic tracer development [3].

Preparation of Hapten-Carrier Conjugates for Monoclonal Antibody Production

The compound serves as a hapten precursor for generating theophylline-specific monoclonal antibodies. By coupling theophylline-8-butyric acid to immunogenic carrier proteins, researchers can elicit an immune response against the theophylline epitope. This approach is essential for developing sensitive and specific immunoassays for theophylline quantification in biological matrices [1].

Solid-Phase Immobilization for Affinity Chromatography and Biosensor Development

The carboxylic acid group of theophylline-8-butyric acid permits covalent attachment to amine-functionalized solid supports, including agarose beads, magnetic particles, and sensor chip surfaces. This enables the construction of theophylline affinity matrices for purification of theophylline-binding proteins or for surface plasmon resonance (SPR) biosensor analysis of theophylline-protein interactions [2].

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